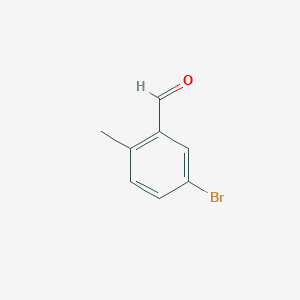

5-Bromo-2-methylbenzaldehyde

Overview

Description

5-Bromo-2-methylbenzaldehyde: is an organic compound with the chemical formula C8H7BrO. It is characterized by the presence of a bromine atom and an aldehyde group attached to a benzene ring. This compound is a yellow solid and is used in various chemical processes .

Mechanism of Action

Target of Action

Aldehydes and ketones, in general, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The oxygen in hydroxylamine or hydrazine acts as a nucleophile in competition with nitrogen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone (Le Châtelier’s Principle) .

Result of Action

The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 2-methylbenzaldehyde: One common method involves the bromination of 2-methylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrially, 5-Bromo-2-methylbenzaldehyde can be produced by the bromination of 2-methylbenzaldehyde in large reactors, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution: 5-Bromo-2-methylbenzaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring.

Common Reagents and Conditions:

Bromination: Bromine, iron(III) chloride, elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or ether.

Major Products Formed:

Electrophilic Aromatic Substitution: Substituted benzaldehydes with various functional groups.

Oxidation: 5-Bromo-2-methylbenzoic acid.

Reduction: 5-Bromo-2-methylbenzyl alcohol.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays . Medicine: This compound is used in the development of new drugs and therapeutic agents . Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

2-Bromo-5-methylbenzaldehyde: Similar structure but with different positions of the bromine and methyl groups.

5-Bromo-2-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.

5-Bromo-2-chlorobenzaldehyde: Contains a chlorine atom instead of a methyl group.

Uniqueness: 5-Bromo-2-methylbenzaldehyde is unique due to its specific arrangement of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds .

Biological Activity

5-Bromo-2-methylbenzaldehyde is an aromatic aldehyde with notable biological activity, making it a subject of interest in medicinal chemistry. Its structure, characterized by a bromine atom and a methyl group on the benzene ring, contributes to its diverse pharmacological properties. This article delves into the biological activities associated with this compound, including its anti-inflammatory, antimicrobial, and potential anticancer effects, supported by various studies and data.

- Chemical Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol

- CAS Number : 220996-80-5

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibited the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition occurs through the inactivation of key signaling pathways such as ERK, p38 MAPK, and NF-κB, which are crucial for the inflammatory response .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies indicate that this compound possesses bactericidal activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties, particularly against specific cancer cell lines. The compound has been observed to induce apoptosis in cancer cells, possibly through the activation of caspase pathways and modulation of cell cycle regulators. Further research is needed to elucidate its full potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | |

| Antimicrobial | Bactericidal activity against pathogens | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

-

Anti-inflammatory Mechanism :

- In a study using RAW 264.7 macrophages, treatment with this compound resulted in a significant decrease in the levels of nitric oxide and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The compound's ability to inhibit the phosphorylation of ERK and p38 MAPK was highlighted as a key mechanism behind its anti-inflammatory effects .

- Antimicrobial Efficacy :

- Anticancer Activity :

Properties

IUPAC Name |

5-bromo-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILPAIKZHXATHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439584 | |

| Record name | 5-bromo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90050-59-2 | |

| Record name | 5-bromo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.